(1-methyl-1H-indazol-4-yl)methanamine hydrochloride

説明

特性

IUPAC Name |

(1-methylindazol-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYXQAWIQBUENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744346 |

Source

|

| Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-46-7 |

Source

|

| Record name | 1H-Indazole-4-methanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-indazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride as a Protein Kinase Inhibitor

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, a novel small molecule with potential as a therapeutic agent. While the specific biological target of this compound is not yet publicly characterized, its structural features, particularly the 1-methyl-1H-indazole core, suggest a plausible role as a protein kinase inhibitor. The indazole scaffold is a well-established pharmacophore in numerous clinically approved and investigational kinase inhibitors.[1][2][3][4] This document outlines a systematic, multi-tiered approach for researchers and drug development professionals to investigate this hypothesis. We will delve into the theoretical underpinnings of kinase inhibition, provide detailed experimental protocols for target identification and validation, and present a clear workflow for characterizing the compound's cellular effects. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid conformation allow it to form key interactions within the ATP-binding pocket of protein kinases.[4] Numerous FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and function by inhibiting receptor tyrosine kinases involved in angiogenesis and tumor progression.[2]

The subject of this guide, (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, incorporates this privileged scaffold. The addition of a methanamine group at the 4-position introduces a basic side chain that can form critical hydrogen bonds or ionic interactions with amino acid residues in the kinase active site, potentially conferring both potency and selectivity. This guide will proceed under the hypothesis that (1-methyl-1H-indazol-4-yl)methanamine hydrochloride acts as a competitive inhibitor of one or more protein kinases.

Proposed Mechanism of Action: Competitive ATP Inhibition

We hypothesize that (1-methyl-1H-indazol-4-yl)methanamine hydrochloride functions as an ATP-competitive inhibitor of a specific protein kinase. This mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing the binding of the natural substrate, ATP. This, in turn, blocks the transfer of a phosphate group to the target substrate protein, inhibiting the downstream signaling cascade.

The following diagram illustrates the proposed mechanism of action:

Figure 1: Proposed ATP-competitive mechanism of action.

Experimental Workflow for Target Identification and Validation

A systematic approach is crucial to identify the putative kinase target(s) of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride and validate its mechanism of action. The following workflow is recommended:

Figure 2: Experimental workflow for characterization.

Step 1: Broad Kinase Panel Screening

The initial step is to screen (1-methyl-1H-indazol-4-yl)methanamine hydrochloride against a broad panel of recombinant protein kinases. This will provide a preliminary assessment of its potency and selectivity profile.

Protocol: Kinase Glo® Luminescent Kinase Assay

-

Prepare Reagents:

-

Reconstitute recombinant kinases in appropriate kinase buffer.

-

Prepare a 10 mM stock solution of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride in DMSO.

-

Prepare a serial dilution of the compound in kinase buffer.

-

Prepare ATP and substrate solutions at 2x the final desired concentration.

-

Reconstitute Kinase-Glo® reagent.

-

-

Assay Procedure:

-

Add 5 µL of the compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the 2x kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of 2x ATP solution.

-

Incubate at room temperature for 1 hour.

-

Add 20 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Step 2: Dose-Response and IC50 Determination

Once a primary "hit" or a small number of candidate kinases are identified, perform detailed dose-response studies to accurately determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Data for (1-methyl-1H-indazol-4-yl)methanamine hydrochloride against Selected Kinases

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 750 |

| Kinase C | >10,000 |

| Kinase D | 200 |

Step 3: Mechanism of Action Studies (Enzyme Kinetics)

To confirm the ATP-competitive mechanism of action, perform enzyme kinetic studies. These experiments involve measuring the initial reaction rates at varying concentrations of both the inhibitor and ATP.

Protocol: Michaelis-Menten Kinetics

-

Set up reactions as described in the Kinase-Glo® assay.

-

Vary ATP concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x Km for ATP) at a fixed concentration of the inhibitor.

-

Vary inhibitor concentrations at a fixed (e.g., Km) concentration of ATP.

-

Measure initial reaction velocities.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). For an ATP-competitive inhibitor, the lines will intersect on the y-axis.

Step 4: Cellular Target Engagement Assays

It is crucial to demonstrate that the compound engages its target kinase within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture cells expressing the target kinase to ~80% confluency.

-

Treat cells with varying concentrations of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride or vehicle for 1 hour.

-

-

Thermal Shift:

-

Harvest cells and resuspend in PBS.

-

Aliquot cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cool on ice for 3 minutes.

-

-

Lysis and Protein Quantification:

-

Lyse cells by freeze-thaw cycles.

-

Separate soluble and aggregated proteins by centrifugation.

-

Collect the supernatant (soluble fraction).

-

-

Western Blot Analysis:

-

Quantify the amount of soluble target kinase in each sample by Western blotting using a specific antibody.

-

A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying target stabilization upon binding.

-

Step 5: Downstream Signaling Pathway Analysis

To understand the functional consequences of target inhibition, analyze the phosphorylation status of known downstream substrates of the target kinase.

Protocol: Western Blotting for Phospho-proteins

-

Cell Treatment and Lysis:

-

Treat cells with (1-methyl-1H-indazol-4-yl)methanamine hydrochloride at various concentrations and time points.

-

Lyse cells and quantify protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.

-

Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

-

A decrease in the phosphorylation of the downstream substrate upon treatment with the compound confirms on-target activity.

-

Conclusion

While the precise molecular target of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride remains to be definitively identified, its chemical structure strongly suggests a role as a protein kinase inhibitor. This guide provides a robust and logical framework for investigating this hypothesis. By following the outlined experimental workflow, researchers can systematically identify the target kinase(s), validate the mechanism of action, and characterize the cellular effects of this promising compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

-

Gediya, L. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933. [Link]

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28065-28087. [Link]

-

Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

(1-methyl-1H-indazol-4-yl)methanamine Hydrochloride: A Privileged Structural Motif for Kinase Inhibitor Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry. While comprehensive pharmacological data on this specific salt form is not extensively detailed in public-domain literature, its core structure, the 1-methyl-1H-indazole-4-yl motif, represents a "privileged fragment" in modern drug discovery. This guide elucidates the pharmacological importance of this structural class, focusing on its integral role as a scaffold in the design of potent and selective kinase inhibitors. We will explore its synthesis, physicochemical properties, and, most critically, its application in the development of targeted therapeutics, particularly in oncology. This document serves as a technical resource, providing field-proven insights and detailed experimental protocols for researchers aiming to leverage this valuable chemical entity in their drug development programs.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of contemporary medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with a diverse range of biological targets.[2] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in biologically active molecules.[3]

Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[2] However, their most profound impact has been in the field of oncology, where the indazole nucleus serves as the core for numerous kinase inhibitors.[4] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be exceptionally effective as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.

This guide focuses specifically on the (1-methyl-1H-indazol-4-yl)methanamine moiety. The methylation at the N1 position prevents tautomerization and provides a consistent structural presentation, while the aminomethyl group at the C4 position offers a versatile handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[5]

Physicochemical and Synthetic Overview

Chemical Identity and Properties

The fundamental properties of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride are summarized below. This information is critical for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | [6] |

| Molecular Weight | 197.66 g/mol | [6] |

| Synonyms | 4-(Aminomethyl)-1-methyl-1H-indazole hydrochloride | [6] |

| CAS Number | 1334405-46-7 | [6] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [6] |

| logP (calculated) | 1.45 | [6] |

General Synthetic Approach

The synthesis of (1-methyl-1H-indazol-4-yl)methanamine typically begins with a suitable indazole precursor. A common strategy involves the reduction of a nitrile or the reductive amination of an aldehyde at the C4 position. The N1-methylation can be achieved before or after the introduction of the aminomethyl group.

Below is a generalized workflow for its synthesis. The causality behind this multi-step process is to build the molecule with the desired regiochemistry and functional groups in a controlled manner.

Pharmacological Significance: A Scaffold for Kinase Inhibitors

The primary pharmacological relevance of the (1-methyl-1H-indazol-4-yl)methanamine structure lies in its use as a foundational element for potent kinase inhibitors. The 4-aminomethyl group serves as a crucial linker, connecting the indazole core to other pharmacophoric elements that occupy different pockets of the kinase active site, thereby enhancing potency and selectivity.

Case Study: The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a highly sought-after therapeutic target. Several indazole-based compounds have been developed as PI3K inhibitors.

One of the most prominent examples is GDC-0941 (Pictilisib) , a potent, orally bioavailable inhibitor of class I PI3K that has undergone clinical trials.[7] GDC-0941 features a 2-(1H-indazol-4-yl) moiety, demonstrating the utility of the C4-substituted indazole in targeting this critical cancer pathway.[7]

Other Kinase Targets

The versatility of the indazole scaffold extends to numerous other kinase families:

-

Lymphocyte-specific kinase (Lck): A publication describes replacing a substituent at the 4-position of a pyrimidine core with a 4-aminoindazole derivative to yield potent Lck inhibitors with improved pharmacokinetic profiles.[5]

-

BCR-ABL: The 3-aminoindazole scaffold is a key element in inhibitors targeting the BCR-ABL fusion protein, which is causative for chronic myeloid leukemia (CML), including mutants resistant to imatinib.[8]

-

Activin receptor-like kinase 5 (ALK5): N-substituted 4-(1-methyl-1H-indazol-5-yl)imidazoles have been synthesized and evaluated as potent inhibitors of ALK5, a key player in cancer and fibrotic diseases.[9]

Experimental Protocols for Pharmacological Characterization

To evaluate a novel derivative of (1-methyl-1H-indazol-4-yl)methanamine as a potential kinase inhibitor, a standardized cascade of in vitro and cellular assays is required. The following protocols are self-validating systems that include necessary controls for robust data generation.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory activity of the compound against a purified kinase enzyme (e.g., PI3Kα).

Methodology:

-

Reagents: Purified recombinant human kinase, appropriate peptide substrate, ATP, and the test compound (dissolved in DMSO).

-

Assay Plate Preparation: Serially dilute the test compound in DMSO and then into the assay buffer in a 384-well plate. Include a positive control (a known inhibitor, e.g., GDC-0941) and a negative control (DMSO vehicle).

-

Kinase Reaction: Add the kinase and substrate to each well. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).

Cellular Proliferation Assay

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase pathway.

Methodology:

-

Cell Lines: Select appropriate cancer cell lines with known activation of the target pathway (e.g., MCF-7 or 4T1 breast cancer cells for PI3K).[10]

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Normalize the results to the DMSO-treated control wells and calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is more than just a chemical reagent; it is a validated starting point for the rational design of sophisticated therapeutic agents. Its structural features are ideally suited for the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The accumulated knowledge surrounding the SAR of indazole derivatives provides a robust framework for optimizing potency, selectivity, and pharmacokinetic properties.[10]

Future research will undoubtedly continue to leverage this privileged scaffold. The exploration of new derivatives, targeting both established and novel kinases, remains a fertile ground for discovery. Furthermore, the application of this motif to other target classes, such as G-protein coupled receptors or enzymes involved in epigenetic regulation, holds significant promise. For drug development professionals, (1-methyl-1H-indazol-4-yl)methanamine hydrochloride represents a key building block for constructing the next generation of targeted medicines.

References

- Patent US6982274B2, 1H-indazole compound.

- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(31), 19058-19067.

- (1-Methyl-1H-indazol-4-yl)methanamine. BLDpharm.

- Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.

- (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride. ChemScene.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.

- Synthesis and biological evaluation of indazole derivatives.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936.

- Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.

- Lai, Z., He, S., Sherer, E. C., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3520–3525.

- Patent US8765761B2, 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). RSC Medicinal Chemistry, 15(2), 435-450.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Bamborough, P., Angell, R. M., Bhamra, I., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363–4368.

- Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(7), 1469-1504.

- (1-methyl-1H-indazol-4-yl)methanamine hydrochloride. ChemShuttle.

- (1H-indazol-4-yl)methanol. PubChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Advances, 12(42), 27349-27372.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (2022). Journal of Medicinal Chemistry, 65(15), 10444-10467.

- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023).

- Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127548.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (1-methyl-1H-indazol-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Emergence of (1-methyl-1H-indazol-4-yl)methanamine Hydrochloride

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This has led to the successful development of several FDA-approved drugs containing the indazole core, highlighting its therapeutic relevance.

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride has emerged as a key building block and intermediate in the synthesis of more complex molecules targeting various disease pathways. Its structure, featuring a methylated indazole core and a reactive aminomethyl group at the 4-position, provides a versatile handle for further chemical modifications. This guide offers an in-depth exploration of the discovery and synthesis of this important compound, providing researchers and drug development professionals with the necessary technical insights for its utilization.

The Genesis of a Key Intermediate: Discovery and Context

While the specific discovery of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride is not extensively documented in publicly available literature as a standalone therapeutic agent, its importance lies in its role as a crucial intermediate in the synthesis of potent and selective kinase inhibitors and other targeted therapies. The development of such intermediates is often driven by the need for specific structural motifs in lead optimization campaigns. The 1-methyl-indazole moiety is a common feature in many biologically active compounds, and the 4-aminomethyl group provides a key attachment point for building out more complex structures to modulate interactions with biological targets.

The indazole scaffold is of significant pharmacological importance as it forms the basic structure of a large number of compounds with potential therapeutic value.[1] Derivatives have shown promise as anticancer and anti-inflammatory agents and have also found applications in disorders involving protein kinases and neurodegeneration.[1] The development of efficient synthetic routes to functionalized indazoles like the title compound is therefore a critical aspect of drug discovery.

A Strategic Approach to Synthesis: From Concept to Compound

The synthesis of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A logical and efficient synthetic strategy involves the initial construction of the methylated indazole core followed by the introduction and modification of the functional group at the 4-position. A plausible and commonly employed route commences with 1H-indazole-4-carbonitrile.

A [label="1H-Indazole-4-carbonitrile"]; B [label="N-Methylation"]; C [label="1-Methyl-1H-indazole-4-carbonitrile"]; D [label="Nitrile Reduction"]; E [label="(1-methyl-1H-indazol-4-yl)methanamine"]; F [label="Salt Formation"]; G [label="(1-methyl-1H-indazol-4-yl)methanamine\nhydrochloride"];

A -> B [label="Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)\nBase (e.g., NaH, K₂CO₃)"]; B -> C; C -> D [label="Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni)"]; D -> E; E -> F [label="HCl"]; F -> G; }

Caption: Synthetic workflow for (1-methyl-1H-indazol-4-yl)methanamine hydrochloride.Step 1: N-Methylation of 1H-Indazole-4-carbonitrile

The initial step involves the regioselective methylation of the indazole nitrogen. The choice of methylating agent and base is crucial to favor the formation of the desired N1-methylated product over the N2-isomer.

Protocol:

-

Deprotonation: To a stirred suspension of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is added 1H-indazole-4-carbonitrile at a controlled temperature (typically 0 °C to room temperature).

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 1-methyl-1H-indazole-4-carbonitrile.

The rationale behind using a strong base like NaH is to quantitatively deprotonate the indazole nitrogen, forming the corresponding anion, which then acts as a nucleophile. The choice of an aprotic solvent is critical to prevent the quenching of the base and the reactive intermediates.

Step 2: Reduction of 1-Methyl-1H-indazole-4-carbonitrile to (1-methyl-1H-indazol-4-yl)methanamine

The reduction of the nitrile functionality to a primary amine is a key transformation in this synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this purpose.

Protocol:

-

Reaction Setup: A solution of 1-methyl-1H-indazole-4-carbonitrile in an anhydrous etheral solvent, such as THF or diethyl ether, is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water (Fieser work-up). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts that can be easily filtered off.

-

Extraction and Isolation: The resulting slurry is filtered, and the filter cake is washed with an organic solvent. The filtrate is then concentrated to yield the crude (1-methyl-1H-indazol-4-yl)methanamine.

The causality behind this experimental choice lies in the high hydridic character of the Al-H bonds in LiAlH₄, which facilitates the nucleophilic attack on the electrophilic carbon of the nitrile group. The subsequent work-up with aqueous base is designed to deprotonate the amine and neutralize any acidic byproducts.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base into its more stable and handleable hydrochloride salt.

Protocol:

-

Dissolution: The crude (1-methyl-1H-indazol-4-yl)methanamine is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.

-

Acidification: A solution of hydrogen chloride (HCl) in a suitable solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise to the stirred solution of the amine until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

-

Isolation and Drying: The resulting precipitate is collected by filtration, washed with a cold organic solvent, and dried under vacuum to afford (1-methyl-1H-indazol-4-yl)methanamine hydrochloride as a solid.

This salt formation step is essential for improving the stability, crystallinity, and handling properties of the final product, which is a common practice in the pharmaceutical industry.

Characterization and Analytical Validation

The identity and purity of the synthesized (1-methyl-1H-indazol-4-yl)methanamine hydrochloride must be rigorously confirmed through a battery of analytical techniques.

A [label="Synthesized Compound"]; B [label="Spectroscopic Analysis"]; C [label="Chromatographic Analysis"]; D [label="Physical Characterization"]; E [label="¹H NMR"]; F [label="¹³C NMR"]; G [label="Mass Spectrometry"]; H [label="HPLC"]; I [label="TLC"]; J [label="Melting Point"]; K [label="Final Product Confirmation"];

A -> B; A -> C; A -> D; B -> E; B -> F; B -> G; C -> H; C -> I; D -> J; {E, F, G, H, I, J} -> K; }

Caption: Analytical workflow for the characterization of the final product.| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the methyl group, the aminomethyl protons, and the aromatic protons of the indazole ring. The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances corresponding to the methyl carbon, the aminomethyl carbon, and the carbons of the indazole ring system. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the mass of the free base or the protonated molecule. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

| Melting Point | To determine the melting point range of the solid compound. | A sharp and defined melting point, which is a characteristic of a pure crystalline solid. |

Conclusion and Future Directions

The synthesis of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride represents a key step in the development of novel indazole-based therapeutic agents. The synthetic route outlined in this guide, proceeding through N-methylation and nitrile reduction, is a robust and scalable method for obtaining this valuable intermediate. The indazole scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring its potential in treating a wide range of diseases. As our understanding of the molecular targets and mechanisms of action of indazole derivatives deepens, the demand for versatile and efficiently synthesized building blocks like (1-methyl-1H-indazol-4-yl)methanamine hydrochloride is expected to grow. Future research may focus on the development of even more efficient and environmentally friendly synthetic methodologies, as well as the exploration of new applications for this and related indazole derivatives in the quest for novel and effective medicines.

References

-

Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

-

1-Methyl-1H-indazol-4-amine. Chem-Impex. [Link]

- WO2009106980A2 - Indazole derivatives.

-

1-Methyl-1H-indazole. PubChem. [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

1H-Indazol-4-amine, 1-methyl-. PubChem. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

-

High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molecules. [Link]

-

6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

-

(1H-Indazol-4-yl)methanamine dihydrochloride. BU CyberSec Lab. [Link]

Sources

Spectroscopic Characterization of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride: A Technical Guide

Introduction

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a significant heterocyclic amine derivative built upon the indazole scaffold. The indazole core is a key pharmacophore in numerous developmental and approved therapeutic agents, valued for its ability to engage in a wide range of biological interactions. The addition of a methylamine group at the 4-position introduces a basic center, crucial for modulating physicochemical properties such as solubility and for forming ionic interactions with biological targets. As the hydrochloride salt, the compound's stability and bioavailability are often enhanced, making it a common form for pharmaceutical development.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally related analogs to predict and illustrate the key features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This predictive approach offers researchers and drug development professionals a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride that will be reflected in its spectra are:

-

The Indazole Ring System: A bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring. This will give rise to characteristic signals in the aromatic region of NMR spectra and specific vibrational modes in IR spectroscopy.

-

The N-Methyl Group: A methyl group attached to one of the nitrogen atoms of the pyrazole ring, which will produce a distinct singlet in the ¹H NMR spectrum.

-

The Methanamine Hydrochloride Moiety: A -CH₂NH₃⁺Cl⁻ group attached to the 4-position of the indazole ring. The methylene protons and the amine protons will have characteristic chemical shifts and coupling patterns in ¹H NMR. The presence of the charged amine will also influence the IR spectrum.

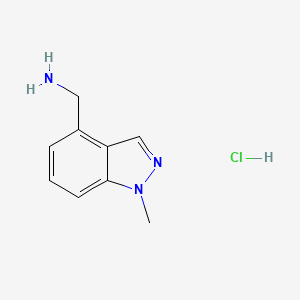

Below is a visualization of the molecular structure with atom numbering, which will be used for spectral assignments.

Caption: Molecular structure of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride in a solvent like DMSO-d₆ would exhibit the following key signals:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Indazole-H3 | ~8.2 | s | 1H | The proton at position 3 is adjacent to two nitrogen atoms, leading to a downfield shift. |

| Indazole-H5 | ~7.8 | d | 1H | Part of the aromatic system, coupled to H6. |

| Indazole-H6 | ~7.3 | t | 1H | Coupled to H5 and H7. |

| Indazole-H7 | ~7.6 | d | 1H | Coupled to H6. |

| N-CH₃ | ~4.1 | s | 3H | The methyl group on the indazole nitrogen is deshielded by the aromatic ring and the adjacent nitrogen. |

| C-CH₂-N | ~4.3 | s (broad) | 2H | The methylene protons are adjacent to the aromatic ring and the ammonium group. |

| -NH₃⁺ | ~8.5 | s (broad) | 3H | The protons of the ammonium group are acidic and their signal is often broad and can exchange with water in the solvent. |

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve polar compounds like hydrochloride salts and its high boiling point are advantageous. Furthermore, acidic protons, such as those from the ammonium group, are often more clearly observed in DMSO-d₆ compared to other solvents like CDCl₃ where they might exchange too rapidly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for (1-methyl-1H-indazol-4-yl)methanamine hydrochloride would show the following signals:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Indazole-C3 | ~135 | Aromatic carbon adjacent to two nitrogens. |

| Indazole-C3a | ~140 | Aromatic bridgehead carbon. |

| Indazole-C4 | ~125 | Aromatic carbon bearing the methanamine group. |

| Indazole-C5 | ~122 | Aromatic carbon. |

| Indazole-C6 | ~128 | Aromatic carbon. |

| Indazole-C7 | ~110 | Aromatic carbon. |

| Indazole-C7a | ~120 | Aromatic bridgehead carbon. |

| N-CH₃ | ~35 | Methyl carbon attached to nitrogen. |

| C-CH₂-N | ~40 | Methylene carbon attached to the indazole ring and nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, Electrospray Ionization (ESI) in positive ion mode would be the most suitable technique.

-

Predicted Molecular Ion: The base peak would correspond to the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base (C₉H₁₁N₃) is 161.21 g/mol . Therefore, the expected m/z would be approximately 162.22 .

-

Key Fragmentation Patterns: Fragmentation of the molecular ion would likely involve the loss of the aminomethyl group or cleavage within the indazole ring. A significant fragment would be the loss of NH₃, resulting in a peak at m/z 145. Another possible fragmentation is the loss of the entire CH₂NH₂ group, leading to a fragment corresponding to the 1-methyl-1H-indazole cation at m/z 131.

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands for (1-methyl-1H-indazol-4-yl)methanamine hydrochloride are:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad | Characteristic broad absorption for the N-H stretching of the -NH₃⁺ group. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the indazole ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Stretching vibrations of the C-H bonds of the methyl and methylene groups. |

| C=N and C=C Stretch (Aromatic) | 1620-1450 | Medium-Strong | Aromatic ring stretching vibrations of the indazole system. |

| N-H Bend (Ammonium) | 1600-1500 | Medium | Bending vibrations of the -NH₃⁺ group. |

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Protocol 2: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan on the [M+H]⁺ ion.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic features of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers, scientists, and drug development professionals can more effectively identify and characterize this compound, ensuring its purity and structural integrity in their research and development endeavors. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and structurally related molecules.

References

As this guide is based on predictive analysis due to the lack of publicly available experimental data for the specific title compound, the references provided are to general spectroscopic principles and data for related compounds that inform the predictions.

-

PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 22661249, (1H-indazol-4-yl)methanol.[Link][1]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A-Z Guide to Structure Elucidation: (1-methyl-1H-indazol-4-yl)methanamine hydrochloride

Introduction

(1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a molecule of significant interest within contemporary drug discovery and development pipelines. As with any novel chemical entity, the unambiguous determination of its three-dimensional structure is a critical, non-negotiable prerequisite for understanding its biological activity, optimizing its properties, and ensuring regulatory compliance. This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of scientific integrity and backed by field-proven methodologies. We will not merely list analytical techniques but delve into the "why" behind each experimental choice, creating a self-validating system of characterization.

Indazoles, bicyclic heterocyclic compounds, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] The specific substitution pattern and the presence of a primary amine hydrochloride in the target molecule introduce unique chemical and spectroscopic features that require a synergistic analytical approach for complete characterization.

Molecular Identity and Preliminary Data

Before embarking on a detailed spectroscopic analysis, it is essential to establish the fundamental properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | ChemScene[3] |

| Molecular Weight | 197.66 g/mol | ChemScene[3] |

| IUPAC Name | (1-methyl-1H-indazol-4-yl)methanamine;hydrochloride | N/A |

| CAS Number | 1334405-46-7 | ChemScene[3] |

This foundational data provides the necessary context for the interpretation of subsequent spectroscopic results.

The Strategic Workflow for Structure Elucidation

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only by logically assembling these pieces can a complete and accurate picture emerge. Our strategy is designed to be systematic and self-validating, where insights from one technique inform and are confirmed by others.

Caption: A strategic workflow for the structure elucidation of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride.

Part 1: Unveiling the Molecular Framework and Functional Groups

Mass Spectrometry (MS): Determining the Molecular Mass

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the free base and to observe characteristic fragmentation patterns that provide initial structural clues. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method as it will readily detect the protonated molecular ion [M+H]⁺.

Protocol:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

Expected Data & Interpretation: The molecular formula of the free base is C₉H₁₁N₃, with a monoisotopic mass of 161.0953 Da. The ESI-MS spectrum is expected to show a prominent peak at m/z 162.1026, corresponding to the protonated molecule [C₉H₁₁N₃ + H]⁺. The high-resolution measurement allows for the confirmation of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups. For (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, the key signatures will be those of the aromatic system, the C-H bonds, and, most importantly, the primary amine salt. The presence of the hydrochloride salt significantly alters the characteristic N-H stretching frequencies compared to the free amine.

Protocol:

-

Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3200-2800 | N-H⁺ Stretch | A broad, strong absorption characteristic of the ammonium salt (R-NH₃⁺).[4] This is a key indicator of the hydrochloride form. |

| ~3100-3000 | Aromatic C-H Stretch | Medium to weak bands confirming the presence of the indazole ring system. |

| ~2950-2850 | Aliphatic C-H Stretch | Absorptions from the methyl (CH₃) and methylene (CH₂) groups. |

| ~1620-1560 & ~1550-1500 | N-H⁺ Bending | Asymmetric and symmetric bending vibrations of the NH₃⁺ group.[4] |

| ~1600 & ~1475 | C=C Ring Stretch | Characteristic absorptions of the aromatic indazole ring. |

The FTIR spectrum provides clear, direct evidence for the presence of a primary amine salt and the aromatic indazole core, corroborating the proposed identity of the compound.

Part 2: Assembling the Puzzle - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The choice of solvent is critical; for a hydrochloride salt, DMSO-d₆ is an excellent choice due to its ability to dissolve the sample and the fact that the acidic N-H protons are often observable.

Protocol:

-

Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 (broad s) | Broad Singlet | 3H | -CH₂-NH₃ ⁺ | The protons of the ammonium group are acidic and exchangeable, leading to a broad signal. The integration confirms three protons. |

| ~8.2 (s) | Singlet | 1H | H-3 | The proton at the 3-position of the indazole ring, typically a singlet. |

| ~7.8 (d) | Doublet | 1H | H-7 | Aromatic proton on the benzene portion of the indazole ring, coupled to H-6. |

| ~7.5 (t) | Triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |

| ~7.2 (d) | Doublet | 1H | H-5 | Aromatic proton coupled to H-6. |

| ~4.2 (s) | Singlet | 2H | -CH₂ -NH₃⁺ | Methylene protons adjacent to the ammonium group, deshielded by the nitrogen. |

| ~4.0 (s) | Singlet | 3H | N-CH₃ | Methyl group attached to the nitrogen of the indazole ring. |

¹³C NMR and DEPT Spectroscopy: Defining the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |

| ~140 | Positive | Positive | C-3 |

| ~138 | No Signal | No Signal | C-7a |

| ~130 | Positive | Positive | C-6 |

| ~125 | No Signal | No Signal | C-3a |

| ~122 | Positive | Positive | C-5 |

| ~120 | Positive | Positive | C-4 |

| ~110 | Positive | Positive | C-7 |

| ~38 | Negative | No Signal | -CH₂ -NH₃⁺ |

| ~35 | Positive | No Signal | N-CH₃ |

The combination of ¹³C and DEPT spectra allows for the unambiguous assignment of each carbon atom in the molecule.

2D NMR Spectroscopy: Confirming Connectivity

Expertise & Experience: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for confirming the proposed structure by establishing correlations between protons and carbons.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Expected correlations would be seen between the aromatic protons H-5, H-6, and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments. For instance, a correlation between the N-CH₃ protons and C-3 and C-7a would confirm the 1-methyl substitution. A correlation between the -CH₂- protons and C-4 of the indazole ring would confirm the position of the methanamine group.

Caption: Key 2D NMR correlations for structural confirmation.

Part 3: Definitive Proof - Single Crystal X-Ray Diffraction

Authoritative Grounding: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including stereochemistry and the solid-state packing arrangement.

Protocol:

-

Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure using appropriate software.

Expected Outcome: The X-ray diffraction analysis will yield a 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This will definitively confirm the connectivity established by NMR, the location of the methyl group on N1 of the indazole ring, and the position of the methanamine hydrochloride substituent at C4.

Conclusion

The structural elucidation of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula. FTIR spectroscopy provides clear evidence of the key functional groups, particularly the primary amine salt. A comprehensive suite of 1D and 2D NMR experiments establishes the precise connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for all future research and development involving this compound.

References

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

-

PubChem. (1H-Indazol-4-amine, 1-methyl-). [Link]

-

Khan, I., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(63), 38455-38476. [Link]

-

Tiwari, R. K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. (2020). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

Unveiling the Therapeutic Potential of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride: A Technical Guide for Preclinical Research

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of the novel compound, (1-methyl-1H-indazol-4-yl)methanamine hydrochloride. While direct biological data for this specific molecule is not yet publicly available, its structural features, particularly the 1-methyl-indazole core, suggest a high probability of interaction with key therapeutic targets, most notably protein kinases. This document outlines a strategic, multi-pronged approach to elucidate the compound's mechanism of action, beginning with a focused investigation into its potential as a kinase inhibitor. We present detailed, field-proven experimental protocols, data interpretation guidelines, and a logical workflow to systematically characterize its biological profile. This guide is intended to serve as a foundational resource for preclinical assessment and to accelerate the discovery of its potential therapeutic applications.

Introduction: The Prominence of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a diverse array of pharmacologically active agents.[1][2][3][4][5][6] Its unique electronic properties and conformational rigidity make it an ideal scaffold for designing molecules that can selectively interact with various biological targets. A significant number of indazole derivatives have been successfully developed and commercialized as therapeutics, particularly in the field of oncology. Marketed drugs such as Axitinib, Pazopanib, and Niraparib underscore the therapeutic value of this chemical class.[1][7]

The biological activity of indazole derivatives is intricately linked to their substitution patterns.[8][9][10] Variations in the position and nature of substituents on the indazole ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, features a methyl group at the N1 position and a methanamine hydrochloride group at the C4 position. The 1-methyl substitution is a common feature in many biologically active indazoles, often contributing to improved metabolic stability and cell permeability. The aminomethyl group at the 4-position introduces a basic center, which could be critical for forming key interactions with target proteins, such as hydrogen bonds with acidic residues in an active site.

Given the prevalence of the 1-methyl-indazole core in known kinase inhibitors, a primary hypothesis is that (1-methyl-1H-indazol-4-yl)methanamine hydrochloride may exhibit activity against one or more protein kinases.[7][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[7][12] Therefore, the initial investigative focus of this guide will be on kinase inhibition profiling.

Proposed Initial Biological Target: Protein Kinases

The rationale for prioritizing protein kinases as the initial target class for (1-methyl-1H-indazol-4-yl)methanamine hydrochloride is based on extensive precedent in the scientific literature. Numerous indazole derivatives have been reported as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[7][10][11] The indazole scaffold can act as a bioisostere for other aromatic systems, such as adenine, enabling it to bind to the ATP-binding site of kinases.

A logical starting point for the investigation is to perform a broad-panel kinase screen to identify potential targets. This high-throughput approach allows for the simultaneous assessment of the compound's activity against a large and diverse set of kinases, providing a comprehensive initial overview of its selectivity profile.

Experimental Workflows: A Step-by-Step Guide to Biological Characterization

The following sections detail a systematic approach to characterizing the biological activity of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride.

Initial High-Throughput Kinase Profiling

The first step is to determine the kinase inhibitory potential of the compound. A commercial kinase panel assay is the most efficient method for this initial screen.

Experimental Protocol: Broad-Panel Kinase Assay (Example using a radiometric assay format)

-

Compound Preparation: Prepare a stock solution of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

-

Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, the appropriate substrate (e.g., a generic peptide or protein substrate), and [γ-³³P]ATP.

-

Compound Addition: Add the test compound at a final concentration of 10 µM. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the incorporation of ³³P into the substrate using a suitable detection method (e.g., phosphocellulose filter binding followed by scintillation counting).

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Presentation: Initial Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM |

| Kinase A | 95% |

| Kinase B | 88% |

| Kinase C | 15% |

| ... | ... |

| Kinase Z | 5% |

Logical Relationship: From Screening to Hit Identification

Caption: Workflow for identifying promising kinase targets.

Determination of Potency: IC50 Measurement

Once "hit" kinases have been identified from the initial screen, the next step is to determine the compound's potency by measuring its half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination Assay

-

Compound Dilution Series: Prepare a serial dilution of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride, typically from 100 µM down to the low nanomolar range.

-

Assay Setup: Set up the kinase assay as described in section 3.1.

-

Compound Addition: Add the different concentrations of the test compound to the assay wells.

-

Incubation and Detection: Follow the same incubation and detection procedures as in the initial screen.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values for Hit Kinases

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

Cellular Activity Assessment

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step. This validates the in vitro findings and provides evidence of cell permeability and engagement with the target in its native environment.

Experimental Protocol: Cellular Phosphorylation Assay (Example using Western Blotting)

-

Cell Culture: Culture a cell line that expresses the target kinase and where the kinase is known to be active or can be activated by a specific stimulus.

-

Compound Treatment: Treat the cells with varying concentrations of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride for a defined period.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase.

-

Probe with a primary antibody for the total amount of the substrate as a loading control.

-

Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathway Visualization: Hypothetical Kinase Inhibition

Caption: Inhibition of a target kinase disrupts downstream signaling.

Future Directions and Advanced Characterization

Should (1-methyl-1H-indazol-4-yl)methanamine hydrochloride demonstrate potent and selective inhibition of a therapeutically relevant kinase, further in-depth studies would be warranted. These include:

-

Mechanism of Action Studies: Determining whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While the biological activity of (1-methyl-1H-indazol-4-yl)methanamine hydrochloride remains to be definitively elucidated, its chemical structure strongly suggests potential as a modulator of key biological targets, particularly protein kinases. The systematic, multi-tiered experimental approach outlined in this guide provides a robust framework for its initial preclinical characterization. By following this logical progression of experiments, from broad-panel screening to cellular activity assessment, researchers can efficiently and effectively uncover the therapeutic potential of this novel indazole derivative. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

- BenchChem. (2025).

- Cid, J. M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

- Dey, S., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

- Dhanjal, J. K., et al. (2025).

- Gaikwad, D. D., et al. (2015).

- Garg, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.

- Bentham Science Publishers. (2025).

- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Hilaris Publisher.

- ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters.

- Taylor & Francis. (2020). Indazole – Knowledge and References. Taylor & Francis Online.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.

- Hughes, S. E., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry.

- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). Royal Society of Chemistry.

- Different biological activities reported with Indazole derivatives. (2023).

- Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of (1-methyl-1H-indazol-4-yl)methanamine Hydrochloride: A Kinase Inhibitor Scaffold

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology. This guide focuses on a specific, yet highly promising indazole derivative, (1-methyl-1H-indazol-4-yl)methanamine hydrochloride . While extensive research has been conducted on the broader indazole class, this particular molecule presents a compelling starting point for the development of novel kinase inhibitors. Its structure combines the established indazole core with a basic aminomethyl group at the 4-position and a strategic N1-methylation, features that suggest a distinct interaction profile with biological targets.